molecular formula C7H3BrClF4NO B6222924 5-(2-bromo-1,1,2,2-tetrafluoroethoxy)-2-chloropyridine CAS No. 2763777-55-3

5-(2-bromo-1,1,2,2-tetrafluoroethoxy)-2-chloropyridine

Cat. No. B6222924
CAS RN: 2763777-55-3
M. Wt: 308.5
InChI Key:
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Description

5-(2-bromo-1,1,2,2-tetrafluoroethoxy)-2-chloropyridine (5-BTFECP) is a fluorinated bromochloropyridine compound that has been extensively studied in recent years due to its potential applications in medicinal chemistry and chemical biology. It has been found to have a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral activities. Furthermore, its unique structure has been found to have an important role in the regulation of gene expression and the modulation of signal transduction pathways. We will also discuss potential future directions for research on this compound.

Scientific Research Applications

5-(2-bromo-1,1,2,2-tetrafluoroethoxy)-2-chloropyridine has been studied extensively in recent years due to its potential applications in medicinal chemistry and chemical biology. It has been found to have a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral activities. It has also been found to have an important role in the regulation of gene expression and the modulation of signal transduction pathways. Furthermore, it has been used in the synthesis of various other compounds, including drugs and other biologically active compounds.

Mechanism of Action

The exact mechanism of action of 5-(2-bromo-1,1,2,2-tetrafluoroethoxy)-2-chloropyridine is not yet fully understood. However, it is believed that the compound interacts with proteins and enzymes in cells, leading to changes in gene expression and signal transduction pathways. It is also believed that the compound may act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in inflammation. Furthermore, it may act as an antioxidant, scavenging free radicals and preventing oxidative damage.
Biochemical and Physiological Effects
5-(2-bromo-1,1,2,2-tetrafluoroethoxy)-2-chloropyridine has been found to have a wide range of biochemical and physiological effects. In vitro studies have shown that the compound has anticancer activity, as well as anti-inflammatory and antiviral activities. It has also been shown to inhibit the growth of certain cancer cell lines. Furthermore, it has been found to have an important role in the regulation of gene expression and the modulation of signal transduction pathways.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-(2-bromo-1,1,2,2-tetrafluoroethoxy)-2-chloropyridine in laboratory experiments is that it is relatively easy to synthesize and can be used in a wide range of applications. Furthermore, its unique structure makes it ideal for studying the regulation of gene expression and the modulation of signal transduction pathways. However, there are some limitations to using 5-(2-bromo-1,1,2,2-tetrafluoroethoxy)-2-chloropyridine in laboratory experiments. For example, the compound is relatively unstable and may degrade over time if not stored properly. Furthermore, it is not soluble in water, making it difficult to use in aqueous solutions.

Future Directions

Given the potential applications of 5-(2-bromo-1,1,2,2-tetrafluoroethoxy)-2-chloropyridine in medicinal chemistry and chemical biology, there are numerous potential future directions for research on this compound. These include further investigation of its mechanism of action, development of new synthetic methods for the production of the compound, and exploration of its potential therapeutic applications. Additionally, further research could be done to determine the compound’s effects on gene expression and signal transduction pathways, as well as its potential interactions with other compounds. Finally, further research could be done to explore the potential toxicity and side effects of 5-(2-bromo-1,1,2,2-tetrafluoroethoxy)-2-chloropyridine.

Synthesis Methods

5-(2-bromo-1,1,2,2-tetrafluoroethoxy)-2-chloropyridine can be synthesized through a three-step process. The first step involves the reaction of 2-chloropyridine with bromoethanol in the presence of a base, such as potassium carbonate, to form 2-bromo-2-chloropyridine. The second step involves the reaction of 2-bromo-2-chloropyridine with tetrafluoroethylene in the presence of a catalyst, such as palladium, to form 5-(2-bromo-1,1,2,2-tetrafluoroethoxy)-2-chloropyridine. The third step involves the reaction of 5-(2-bromo-1,1,2,2-tetrafluoroethoxy)-2-chloropyridine with a base, such as sodium hydroxide, to form 5-(2-bromo-1,1,2,2-tetrafluoroethoxy)-2-chloropyridine.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-(2-bromo-1,1,2,2-tetrafluoroethoxy)-2-chloropyridine involves the reaction of 2-chloropyridine with 2-bromo-1,1,2,2-tetrafluoroethanol in the presence of a base to form the desired product.", "Starting Materials": [ "2-chloropyridine", "2-bromo-1,1,2,2-tetrafluoroethanol", "Base (e.g. potassium carbonate)" ], "Reaction": [ "Step 1: Dissolve 2-chloropyridine in a suitable solvent (e.g. DMF, DMSO) and add the base.", "Step 2: Add 2-bromo-1,1,2,2-tetrafluoroethanol dropwise to the reaction mixture while stirring.", "Step 3: Heat the reaction mixture to reflux for several hours.", "Step 4: Cool the reaction mixture and extract the product with a suitable solvent (e.g. ethyl acetate).", "Step 5: Purify the product by column chromatography or recrystallization." ] }

CAS RN

2763777-55-3

Product Name

5-(2-bromo-1,1,2,2-tetrafluoroethoxy)-2-chloropyridine

Molecular Formula

C7H3BrClF4NO

Molecular Weight

308.5

Purity

95

Origin of Product

United States

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